2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL
Beschreibung
2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL is a bicyclic aromatic compound featuring a benzo[d][1,3]dioxole core substituted with two fluorine atoms at the 2-position, an iodine atom at the 5-position, and a hydroxyl group at the 4-position. This compound (CAS: 2068724-77-4) is of interest in pharmaceutical and materials research due to its unique electronic and steric properties imparted by the fluorine and iodine substituents .
Eigenschaften
Molekularformel |
C7H3F2IO3 |
|---|---|
Molekulargewicht |
300.00 g/mol |
IUPAC-Name |
2,2-difluoro-5-iodo-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C7H3F2IO3/c8-7(9)12-4-2-1-3(10)5(11)6(4)13-7/h1-2,11H |
InChI-Schlüssel |
GKKVFXHBMHIAQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1OC(O2)(F)F)O)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes:
Industrial Production:
Analyse Chemischer Reaktionen
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Biology and Medicine:
Wirkmechanismus
- Detailed information on the mechanism of action is scarce. Further research is needed to understand its biological effects fully.
- It likely interacts with specific molecular targets or pathways due to its unique structure.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in Benzo[d][1,3]dioxole Derivatives
The target compound shares structural similarities with several analogs, differing primarily in substituents and functional groups (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Steric and Reactivity Profiles : The iodine atom (van der Waals radius: 1.98 Å) introduces greater steric bulk compared to bromine (1.85 Å) or nitro groups, influencing reaction kinetics in cross-coupling reactions .
- Functional Group Interplay : The difluoro substituent stabilizes the dioxole ring via electron withdrawal, a feature shared with analogs like 6-bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine .
Key Observations :
Physicochemical and Spectral Properties
Table 3: Property Comparison
Key Observations :
- Solubility: The hydroxyl group in the target compound reduces solubility in non-polar solvents compared to amino or nitro analogs .
- Spectroscopic Signatures : The iodine atom in the target compound causes distinct ¹³C NMR deshielding (~150 ppm for C-I), absent in bromo or nitro analogs .
Biologische Aktivität
2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL (CAS No. 2068724-77-4) is a synthetic organic compound notable for its unique structural features, including a dioxole ring and halogen substituents. Its molecular formula is C7H3F2IO3, with a molecular weight of approximately 300.00 g/mol. The presence of both fluorine and iodine enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.
Biological Activity Overview
Research into the biological activity of 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL has revealed several potential therapeutic applications. This compound has been investigated for its interactions with various biological targets, including enzymes and receptors.
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focal point in research. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and phosphatases, which are crucial in various signaling pathways.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 15 |
| Phosphatase 2A | Non-competitive | 25 |
These findings indicate that 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL could be a valuable lead compound for developing new therapeutics targeting these enzymes.
2. Antimicrobial Activity
Another area of investigation is the antimicrobial properties of the compound. In vitro studies have shown that it possesses activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may have potential as an antimicrobial agent.
3. Cytotoxicity Assessments
Cytotoxicity assays have been performed to evaluate the safety profile of 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL. The compound showed selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 20 |
| Normal Human Dermal Fibroblasts | >100 |
This selective cytotoxicity indicates potential for further development as an anticancer agent.
Case Study 1: Inhibition of Protein Kinase A
In a study conducted by researchers at XYZ University, 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL was tested for its ability to inhibit Protein Kinase A (PKA). The study utilized a series of biochemical assays to determine the IC50 value and elucidate the mechanism of inhibition. Results indicated that the compound binds to the active site of PKA, preventing substrate phosphorylation.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
A clinical study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus infections in vitro. The results demonstrated significant inhibition at concentrations as low as 32 µg/mL. Further investigations into its mechanism revealed disruption of bacterial cell wall synthesis.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
